N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a piperidine ring, and a pyrimidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyrimidine ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired compound.
Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a β-diketone under acidic conditions to form the pyrazole ring.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- **1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
Uniqueness
N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of pyrazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H28N6O2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H28N6O2/c1-16-13-24-23(25-14-16)27(2)18-8-6-10-29(15-18)22(30)21-12-20(26-28(21)3)17-7-5-9-19(11-17)31-4/h5,7,9,11-14,18H,6,8,10,15H2,1-4H3 |
InChI Key |
BSRQBNUKQGVQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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